![molecular formula C10H9IN2O2 B587767 Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate CAS No. 147503-88-6](/img/structure/B587767.png)
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9IN2O2 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine , a nitrogen-containing heterocycle that is often used as a pharmaceutical building block .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Scientific Research Applications
Cancer Therapy
This compound has been used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives which are potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 breast cancer cells .
Diabetes Treatment
The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes , diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Treatment of Other Disorders
Indole derivatives, which can be synthesized from this compound, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . These derivatives show various biologically vital properties .
Future Directions
The future directions for research on Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate and related compounds could involve further exploration of their potential as immunomodulators targeting JAK3 . Additionally, the development of new synthetic routes for these compounds could be an area of interest .
properties
IUPAC Name |
ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSNXVLHVWJQNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate |
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